
Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate is a chemical compound with the molecular formula C14H15NO5 and a molecular weight of 277.27 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate typically involves the reaction of methyl (E)-3-(4-hydroxyphenyl)acrylate with acetic anhydride. The reaction is carried out at 80°C for 2 hours, and the product is obtained as colorless crystals after cooling . The yield of this reaction is approximately 88% based on the starting material .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, hydrogenation catalysts, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of functional polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate: This compound is similar in structure but has different substituents on the phenyl ring.
Methyl (E)-3-(4-hydroxyphenyl)acrylate: This is a precursor in the synthesis of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its acetoxy and acetamido groups contribute to its versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
60470-86-2 |
|---|---|
Formule moléculaire |
C14H15NO5 |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
methyl (E)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO5/c1-9(16)15-13(14(18)19-3)8-11-4-6-12(7-5-11)20-10(2)17/h4-8H,1-3H3,(H,15,16)/b13-8+ |
Clé InChI |
ASCCDJXFDVLMKN-MDWZMJQESA-N |
SMILES isomérique |
CC(=O)N/C(=C/C1=CC=C(C=C1)OC(=O)C)/C(=O)OC |
SMILES canonique |
CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B13058332.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13058333.png)
![6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13058341.png)
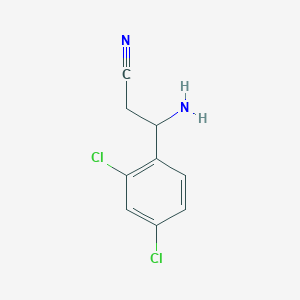
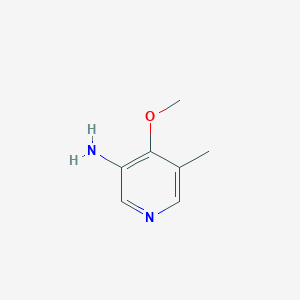
![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B13058362.png)
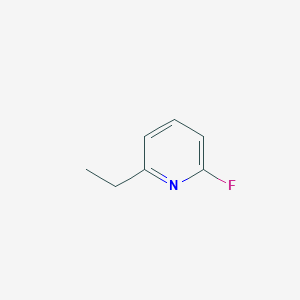
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate](/img/structure/B13058376.png)

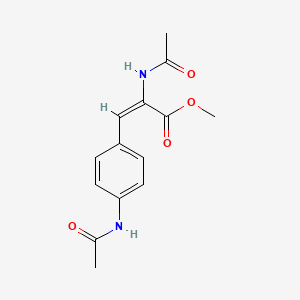
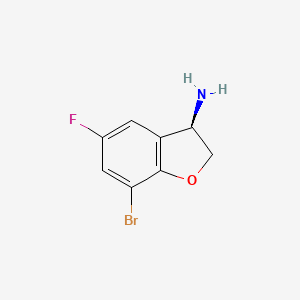
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminothiophene-2-carboxylate](/img/structure/B13058408.png)
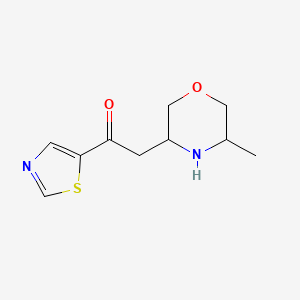
![5-Amino-1-[(propan-2-yloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13058426.png)
